Product packaging for 6-Bromo-3-ethoxy-2-nitropyridine(Cat. No.:)

6-Bromo-3-ethoxy-2-nitropyridine

Cat. No.: B8168515
M. Wt: 247.05 g/mol
InChI Key: YQSIWQDXSXYGPV-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Modern Chemical Research

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern chemical research. Its unique electronic properties and ability to participate in a wide range of chemical transformations have made it a privileged scaffold in medicinal chemistry, materials science, and catalysis. The pyridine motif is a key component in numerous FDA-approved drugs, natural products, and functional materials. nih.govnih.govnih.gov Its presence can significantly influence a molecule's biological activity, solubility, and binding affinity to physiological targets. The versatility of the pyridine ring allows for the introduction of various substituents, enabling the fine-tuning of its steric and electronic properties for specific applications.

Overview of Halogenated and Nitrated Pyridine Derivatives: Synthesis and Reactivity Paradigms

The introduction of halogen and nitro groups onto the pyridine ring dramatically alters its reactivity. Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is inherently electron-deficient and less susceptible to electrophilic aromatic substitution compared to benzene. pearson.com Consequently, reactions like nitration often require harsh conditions. pearson.com

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly when activated by strongly electron-withdrawing groups such as a nitro group. Halogen atoms, especially bromine, are good leaving groups in such reactions. The presence of a nitro group ortho or para to a halogen significantly facilitates nucleophilic substitution at that position. The synthesis of halogenated and nitrated pyridines often involves multi-step sequences, starting from pre-functionalized pyridine rings. For instance, the nitration of a substituted pyridine can be followed by halogenation, or a halogenated pyridine can be subjected to nitration, with the regioselectivity being a key challenge. A common synthetic strategy involves the nitration of a pre-existing substituted pyridine, followed by further modifications. For example, the synthesis of 2,6-dichloro-3-nitropyridine (B41883) can be achieved by the nitration of 2,6-dichloropyridine. google.com

Structural and Electronic Properties of 6-Bromo-3-ethoxy-2-nitropyridine within the Pyridine Family

This compound is a polysubstituted pyridine derivative with the chemical formula C₇H₇BrN₂O₃. The molecule features a pyridine ring substituted with three distinct functional groups: a bromine atom at the 6-position, an ethoxy group (-OCH₂CH₃) at the 3-position, and a nitro group (-NO₂) at the 2-position.

The electronic properties of this molecule are a composite of the effects of its substituents. The nitro group at the 2-position is a powerful electron-withdrawing group, significantly decreasing the electron density of the pyridine ring. This deactivation makes the ring much less reactive towards electrophilic attack. The bromine atom at the 6-position is also an electron-withdrawing group through induction, further contributing to the electron-deficient nature of the ring. In contrast, the ethoxy group at the 3-position is an electron-donating group through resonance. The interplay of these electronic effects creates a unique reactivity profile. The strong activation by the ortho-nitro group makes the bromine atom at the 6-position a prime site for nucleophilic aromatic substitution.

Historical Context and Evolution of Research on Pyridine Derivatives with Similar Substitution Patterns

The study of substituted pyridine derivatives has a rich history, dating back to the 19th century with the initial isolation and structural elucidation of pyridine itself. nih.gov Over the decades, research has progressed from fundamental reactivity studies to the design and synthesis of highly functionalized pyridines for specific applications. The development of cross-coupling reactions in the late 20th century revolutionized the synthesis of complex pyridine derivatives, allowing for the precise introduction of a wide variety of substituents.

While specific research on this compound is not extensively documented in peer-reviewed literature, the synthesis and reactivity of pyridines with similar substitution patterns have been explored. For instance, patents describe the synthesis of related compounds like 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline, which involves the reaction of a substituted bromo-chloro-quinoline with sodium methoxide (B1231860), highlighting a nucleophilic substitution pathway. google.com The study of compounds like 6-bromo-2-nitropyridin-3-ol (B1291309), which differs only by a hydroxyl group instead of an ethoxy group, has provided insights into the reactivity of this class of compounds, particularly their use as precursors for more complex molecules.

Research Gap and Novelty: Justification for In-depth Investigation of this compound

Despite the widespread importance of substituted pyridines, a detailed scientific investigation dedicated solely to this compound is conspicuously absent from the mainstream chemical literature. The compound is commercially available from several suppliers, indicating its utility as a building block in chemical synthesis. However, its specific reaction kinetics, detailed spectroscopic characterization, and potential applications have not been systematically explored and published. This represents a clear research gap.

The novelty of a focused study on this compound lies in the systematic elucidation of its chemical behavior, which can be inferred from related structures but has not been experimentally verified. A thorough investigation would provide valuable data for synthetic chemists who may use this compound as an intermediate. Furthermore, understanding the precise influence of the ethoxy group in combination with the bromo and nitro substituents on the pyridine ring's properties would contribute to the broader understanding of structure-property relationships in heterocyclic chemistry.

Research Objectives and Scope for Comprehensive Elucidation of this compound

A comprehensive investigation of this compound would aim to:

Develop and optimize a reliable synthetic protocol for its preparation and purification.

Conduct a thorough structural and spectroscopic characterization using techniques such as NMR (¹H, ¹³C), FT-IR, and mass spectrometry.

Investigate its reactivity in key chemical transformations, particularly nucleophilic aromatic substitution reactions at the C-6 position.

Explore its potential as a precursor for the synthesis of novel, more complex pyridine derivatives with potential applications in medicinal chemistry or materials science.

Perform computational studies to model its electronic structure and predict its reactivity, complementing the experimental findings.

The scope of such research would be confined to the fundamental chemical properties of the compound, without extending to biological or pharmacological testing, which would constitute a separate and subsequent field of inquiry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrN2O3 B8168515 6-Bromo-3-ethoxy-2-nitropyridine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-ethoxy-2-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O3/c1-2-13-5-3-4-6(8)9-7(5)10(11)12/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSIWQDXSXYGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=C(C=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthetic Analysis and Strategic Precursor Chemistry for 6 Bromo 3 Ethoxy 2 Nitropyridine

Identification of Key Disconnections in the 6-Bromo-3-ethoxy-2-nitropyridine Scaffold

Retrosynthetic analysis involves the deconstruction of the target molecule into simpler, readily available starting materials through a series of logical bond disconnections. For this compound, the primary disconnections involve the carbon-heteroatom bonds of the three substituents: the C-Br bond, the C-O (ethoxy) bond, and the C-N (nitro) bond.

The order of these disconnections is critical and is guided by the principles of aromatic substitution on an electron-deficient pyridine (B92270) ring. The nitro group, being a powerful electron-withdrawing group, significantly influences the reactivity of the ring, particularly activating it for nucleophilic aromatic substitution (SNAr). nih.govnih.gov

The most logical retrosynthetic disconnections are:

C-O (Ethoxy) Bond: The ethoxy group can be retrosynthetically disconnected via an ether linkage, leading back to a hydroxyl group. This suggests that 6-Bromo-2-nitropyridin-3-ol (B1291309) is a key late-stage intermediate. The conversion of a hydroxyl group to an ethoxy group is a standard Williamson ether synthesis.

C-N (Nitro) Bond: The nitro group is typically introduced via electrophilic aromatic substitution (nitration). This disconnection points to 6-Bromopyridin-3-ol as a potential precursor. The directing effects of the existing hydroxyl and bromo substituents will determine the regioselectivity of this step.

C-Br (Bromo) Bond: The bromine atom can be introduced via electrophilic bromination of a pyridinol derivative. This disconnection simplifies the precursor to a pyridin-3-ol.

This primary retrosynthetic pathway suggests that the molecule can be constructed from a simple pyridin-3-ol scaffold by sequential functionalization.

Assessment of Commercially Available Pyridine Starting Materials for Functionalization

The feasibility of any synthetic plan relies on the availability of suitable starting materials. For the synthesis of this compound, several classes of pyridine derivatives can be considered as viable precursors. The choice depends on the chosen synthetic route and the desired functionalization sequence.

Starting MaterialRationale for UsePotential Synthetic Step
2-Aminopyridine (B139424) A common and inexpensive starting material. Can be brominated and nitrated, with the amino group later converted to a hydroxyl via a Sandmeyer reaction. orgsyn.orgBromination at C5, followed by nitration at C3. orgsyn.org
2,6-Dibromopyridine Provides the bromo substituent at C6 directly. The second bromine at C2 can be selectively substituted. google.comSelective nucleophilic substitution of the C2-bromo group with sodium ethoxide, followed by nitration.
Pyridin-3-ol A logical precursor based on the primary retrosynthetic pathway. Allows for sequential introduction of the bromo and nitro groups.Bromination, followed by nitration.
2-Chloro-3-nitropyridine Contains the nitro group in the correct position. The chloro group can be substituted by an ethoxy group. nih.govNucleophilic substitution with ethoxide, followed by bromination at C6.

Among these, precursors that already contain a hydroxyl or a group easily converted to a hydroxyl (like an amino group) are particularly strategic, as this functionality can direct the subsequent electrophilic substitutions.

Feasibility Analysis of Proposed Retrosynthetic Pathways Incorporating Bromo, Ethoxy, and Nitro Groups

Several synthetic pathways can be envisioned. The feasibility of each depends on reaction yields, regioselectivity, and the compatibility of functional groups.

Pathway A: Functionalization of Pyridin-3-ol This is the most direct pathway suggested by the retrosynthetic analysis.

Bromination: Electrophilic bromination of pyridin-3-ol. The hydroxyl group is an activating, ortho-, para-director. This would likely lead to substitution at positions 2, 4, and 6. Selective bromination at the 6-position might require specific conditions or protecting group strategies.

Nitration: The resulting 6-bromopyridin-3-ol is then nitrated. The strong electron-withdrawing nature of the nitro group generally requires forceful conditions for introduction onto a pyridine ring. nih.gov However, the hydroxyl group activates the ring, facilitating nitration. A common method involves using a mixture of nitric and sulfuric acid. The nitration is expected to occur at the C2 position, ortho to the hydroxyl group.

Etherification: The final step is the conversion of the hydroxyl group of 6-Bromo-2-nitropyridin-3-ol to an ethoxy group, typically via a Williamson ether synthesis using an ethylating agent like ethyl iodide or diethyl sulfate (B86663) with a base.

Pathway B: Substitution and Functionalization of Dihalopyridines This pathway begins with a di-substituted pyridine.

Starting Material: 2,6-dibromopyridine.

Selective Substitution: One of the bromine atoms must be selectively substituted. Achieving high selectivity in the substitution of one of two identical leaving groups can be challenging but is possible. google.com Reaction with sodium ethoxide could potentially yield 6-bromo-2-ethoxypyridine.

Nitration: The final step would be the nitration of 6-bromo-2-ethoxypyridine. The ethoxy group is an ortho-, para-director, and the bromine is also an ortho-, para-director. Their combined influence would direct the incoming nitro group to the C3 or C5 position. Directing the nitro group specifically to the C2 position is not favored in this sequence, making this pathway less feasible.

Pathway C: Functionalization from an Aminopyridine This pathway leverages the directing power and chemical versatility of an amino group.

Starting Material: 2-Amino-6-bromopyridine. This can be synthesized from 2-aminopyridine.

Nitration: Nitration of 2-amino-6-bromopyridine. The amino group is a powerful ortho-, para-director, which would direct the nitro group to the C3 and C5 positions. The synthesis of 2-amino-5-bromo-3-nitropyridine (B172296) is a known procedure, indicating nitration at C3 is possible. orgsyn.org

Diazotization and Hydrolysis: The amino group of the resulting 2-amino-6-bromo-3-nitropyridine would be converted to a hydroxyl group via a Sandmeyer-type reaction (diazotization followed by hydrolysis).

Based on this analysis, Pathway A appears to be the most efficient and regioselective approach.

Design and Selection of Key Intermediate Compounds and Their Synthetic Viability

The most strategically important intermediate identified through the feasibility analysis is 6-Bromo-2-nitropyridin-3-ol . Its synthesis and subsequent conversion to the final product are outlined below.

Intermediate CompoundPrecursorReactionPurpose
6-Bromopyridin-3-ol Pyridin-3-olElectrophilic BrominationIntroduces the bromine atom at the C6 position.
6-Bromo-2-nitropyridin-3-ol 6-Bromopyridin-3-olElectrophilic Nitration (e.g., HNO₃/H₂SO₄) Introduces the nitro group regioselectively at the C2 position, activated by the hydroxyl group.
This compound 6-Bromo-2-nitropyridin-3-olWilliamson Ether Synthesis (e.g., EtI, K₂CO₃)Converts the hydroxyl group to the target ethoxy group.

The synthetic viability of this route is high. The intermediate 6-Bromo-2-nitropyridin-3-ol is a known compound, and its synthesis by nitration of 6-bromopyridin-3-ol has been described. The final etherification is a standard and high-yielding reaction. This pathway offers a controlled, step-wise introduction of the required functional groups, maximizing the potential for high purity and yield of the final product.

Synthetic Methodologies for 6 Bromo 3 Ethoxy 2 Nitropyridine and Its Stereoisomers if Applicable

Direct Synthesis Approaches to 6-Bromo-3-ethoxy-2-nitropyridine

Direct synthesis refers to methods that construct the target molecule from simpler precursors in a limited number of steps.

Currently, there is a lack of widely reported one-pot convergent synthetic strategies for the direct preparation of this compound in scientific literature. Such strategies, which involve the simultaneous or sequential addition of multiple reagents in a single reaction vessel to build the target molecule with high atom economy, have been developed for other complex structures like hetero scbt.comrotaxanes and 1-aryl-3-trifluoromethylpyrazoles. rsc.orguni.lu However, for polysubstituted pyridines like the title compound, the synthesis is more commonly achieved through a more controlled, stepwise linear approach.

The most plausible linear synthetic route to this compound proceeds through a key intermediate, 6-bromo-2-nitropyridin-3-ol (B1291309) . This intermediate can then be subjected to an etherification reaction to introduce the C-3 ethoxy group. There are two primary pathways to synthesize this crucial intermediate, differing in the order of the bromination and nitration steps.

Pathway A: Nitration followed by Etherification

This pathway begins with a commercially available or synthesized brominated pyridine (B92270) precursor.

Starting Material: 6-Bromopyridin-3-ol.

Nitration: The first step involves the regioselective nitration of 6-bromopyridin-3-ol to yield 6-bromo-2-nitropyridin-3-ol.

Etherification: The subsequent step is the etherification of the hydroxyl group at the C-3 position to yield the final product, this compound. This is typically achieved via a Williamson ether synthesis. masterorganicchemistry.comyoutube.com

Pathway B: Bromination followed by Etherification

This alternative pathway starts with a nitrated pyridine precursor.

Starting Material: 2-Nitropyridin-3-ol.

Bromination: This step involves the regioselective bromination of 2-nitropyridin-3-ol at the C-6 position to afford the same key intermediate, 6-bromo-2-nitropyridin-3-ol.

Etherification: Similar to Pathway A, the intermediate undergoes etherification to produce this compound. masterorganicchemistry.comyoutube.com

Regioselective Functionalization Techniques for Pyridine Ring Systems

The successful synthesis of this compound is contingent upon the precise control of regioselectivity during the functionalization of the pyridine ring.

The introduction of a bromine atom at the C-6 position of the pyridine ring can be achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is heavily influenced by the electronic properties of the substituents already present on the ring.

In the context of synthesizing the intermediate 6-bromo-2-nitropyridin-3-ol from 2-nitropyridin-3-ol (Pathway B), the hydroxyl group at C-3 is a strong activating group and an ortho-, para-director. The nitro group at C-2 is a strong deactivating group and a meta-director. The combined directing effects favor electrophilic attack at the C-6 position, which is para to the activating hydroxyl group and meta to the deactivating nitro group.

Common brominating agents for such transformations include:

Bromine (Br₂): Often used in a suitable solvent like dichloromethane (B109758) or chloroform (B151607) at room temperature or slightly elevated temperatures.

N-Bromosuccinimide (NBS): A milder and more selective source of electrophilic bromine, often used with a catalyst or initiator. youtube.com

The reaction conditions, such as solvent and temperature, are optimized to maximize the yield of the desired C-6 brominated product and minimize the formation of polybrominated byproducts.

The nitration of a substituted pyridine ring introduces a nitro group, which is a powerful electron-withdrawing group. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

For the synthesis of 6-bromo-2-nitropyridin-3-ol from 6-bromopyridin-3-ol (Pathway A), the regioselectivity is governed by the existing substituents. The hydroxyl group at C-3 is an activating ortho-, para-director, while the bromine at C-6 is a deactivating ortho-, para-director. The C-2 position is ortho to the strongly activating hydroxyl group, making it the most favorable site for nitration.

Key reaction conditions for the nitration of 6-bromopyridin-3-ol include:

Reagents: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

Temperature: The reaction is typically maintained at a low temperature, often below 50°C, to control the reaction rate and prevent over-nitration or degradation of the starting material.

Reaction Time: The duration can range from several hours to overnight to ensure complete conversion.

The final step in the proposed linear synthesis is the conversion of the hydroxyl group of 6-bromo-2-nitropyridin-3-ol to an ethoxy group. The most common and versatile method for this transformation is the Williamson ether synthesis . masterorganicchemistry.comyoutube.com

This reaction proceeds via an SN2 mechanism and involves two main steps:

Deprotonation: The hydroxyl group of 6-bromo-2-nitropyridin-3-ol is first deprotonated by a strong base to form a more nucleophilic alkoxide ion. Common bases used for this purpose include sodium hydride (NaH) or potassium hydride (KH), which have the advantage that the byproduct (H₂) is a gas that simply bubbles out of the reaction mixture. youtube.com

Nucleophilic Attack: The resulting pyridinolate anion then acts as a nucleophile, attacking an ethylating agent such as ethyl iodide (CH₃CH₂I) or diethyl sulfate (B86663) ((CH₃CH₂)₂SO₄). The ethoxide displaces the leaving group (iodide or sulfate) to form the desired ether, this compound.

The reaction is typically carried out in an aprotic polar solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), to facilitate the SN2 reaction.

While the Williamson ether synthesis is the most direct method, the term Nucleophilic Aromatic Substitution (SNAr) can also be considered in a broader context. In a typical SNAr reaction, a nucleophile displaces a good leaving group on an aromatic ring that is activated by electron-withdrawing groups. nih.gov In this specific etherification, the reaction does not proceed by direct displacement of the hydroxyl group. Instead, the deprotonation step is crucial to generate the potent nucleophile required for the subsequent SN2 reaction with the ethylating agent. The electron-withdrawing nitro and bromo groups on the pyridine ring, however, do influence the acidity of the hydroxyl group, facilitating its deprotonation.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of the synthesis of this compound is highly dependent on the careful control of various reaction parameters.

Catalyst Screening and Ligand Design for Key Steps

While the primary synthesis of this compound via nitration does not typically involve a catalyst, subsequent reactions utilizing this compound, such as Suzuki-Miyaura cross-coupling reactions, heavily rely on catalyst systems. For related bromo-pyridyl compounds, palladium catalysts are frequently employed. Catalyst screening for similar Suzuki coupling reactions has shown that a combination of Pd(dppf)Cl2 and a suitable base like K2CO3 can be optimal. researchgate.net The choice of ligands, such as Buchwald ligands, can also be critical in enhancing the efficiency of these subsequent transformations.

Solvent Effects on Reaction Kinetics and Thermodynamics

The choice of solvent is crucial in the synthesis of pyridine derivatives. For nitration reactions, a mixture of concentrated sulfuric acid and fuming nitric acid is commonly used, where sulfuric acid acts as both a solvent and a catalyst. In subsequent reactions, such as the bromination of related pyridine precursors, non-polar solvents like dichloromethane or chloroform are often employed. For Suzuki coupling reactions involving similar bromo-pyridines, a mixed solvent system of water and 1,4-dioxane (B91453) has been found to be effective. researchgate.net

Temperature, Pressure, and Concentration Control in Synthetic Procedures

Temperature is a critical parameter in the synthesis of this compound. The nitration of 2-bromo-3-ethoxypyridine (B1278560) is typically conducted at a controlled temperature of 55°C to achieve a reasonable yield. For the nitration of similar pyridine derivatives, maintaining a low temperature, often between 0°C and 5°C, is essential to prevent over-nitration and the formation of byproducts. orgsyn.org The concentration of the reactants and the rate of addition of reagents, such as the dropwise addition of nitric acid, are also carefully controlled to manage the exothermic nature of the reaction and improve selectivity. orgsyn.org

Purification Techniques for Isolation of High-Purity this compound

After the synthesis, purification is necessary to isolate this compound in high purity. A common method involves quenching the reaction mixture in ice-water, which causes the product to precipitate. The crude product is then collected by filtration. Further purification can be achieved through recrystallization from a suitable solvent system, such as ethanol (B145695) and water, to obtain a product with a purity greater than 95%. For related compounds, washing the crude product with solvents like hot petroleum ether is used to remove impurities. orgsyn.org The purity of the final compound is often verified using analytical techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). bldpharm.com

Purification Technique Description Typical Purity Achieved
PrecipitationQuenching the reaction mixture in ice-water to precipitate the product.---
FiltrationSeparating the solid product from the liquid reaction mixture.---
RecrystallizationDissolving the crude product in a hot solvent and allowing it to cool, leading to the formation of pure crystals.>95%
WashingUsing a solvent in which the impurities are soluble but the product is not.---

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process.

Atom Economy and Waste Minimization in Synthetic Routes

To improve the sustainability of the synthesis, alternative nitrating agents and solvent-free conditions could be explored. Additionally, optimizing reaction conditions to achieve higher yields, as discussed in the previous sections, directly contributes to waste minimization by reducing the amount of starting material required to produce a given amount of product. For instance, achieving a 57% yield in the nitration of 2-bromo-3-ethoxypyridine is a step towards a more efficient process.

Utilization of Renewable Feedstocks and Environmentally Benign Solvents

The synthesis of the core pyridine structure is increasingly drawing from renewable biomass, moving away from traditional petroleum-based feedstocks. acsgcipr.orgnih.gov This shift is a cornerstone of creating a more sustainable chemical industry. nih.gov

Renewable Feedstocks:

Several routes have been developed to produce pyridines from biorenewable sources: acsgcipr.org

From Biomass and Ammonia (B1221849): Pyrolysis of biomass in the presence of ammonia can yield pyridines, though this method often results in complex mixtures and low yields. acsgcipr.org

From Lignin (B12514952): As a major component of wood, lignin can be converted into pyridine carboxylic acids through biocatalytic processes using microorganisms like Rhodococcus jostii RHA1. acsgcipr.orgrsc.org

From Furfural (B47365): The bio-based platform chemical furfural, derived from lignocellulose, can be converted into piperidine (B6355638) and subsequently pyridine. nih.gov For instance, a one-pot reaction using a specific bimetallic catalyst can produce pyridine from furfural at 240 °C with an 88% yield. nih.gov

From Glycerol: Glycerol, a byproduct of biodiesel production, can be used to synthesize pyridine bases through catalytic processes. researchgate.net Reaction with ammonia over solid acid catalysts, such as ZSM-5 zeolite, can yield a mixture of pyridine and picolines. researchgate.net

Environmentally Benign Solvents:

The choice of solvent is critical in minimizing the environmental impact of chemical synthesis. Traditional halogenation and nitration reactions often use toxic and corrosive solvents. researchgate.net Greener alternatives are being actively explored. nih.govresearchgate.net

Water: Water is an ideal green solvent for certain reactions. For example, an efficient, base-promoted amination of polyhalogenated pyridines has been developed using water as the solvent, avoiding the need for precious metal catalysts. nih.gov

Supercritical Fluids, Ionic Liquids, and PEGs: These alternative media offer advantages such as reduced flammability, volatility, and toxicity compared to conventional organic solvents. nih.govresearchgate.net For instance, polyethylene (B3416737) glycol (PEG) has been used as a recyclable solvent medium for various reactions. researchgate.net

Solvent-Free Reactions: Eliminating the solvent entirely represents an ideal scenario in green chemistry. nih.gov A novel, solvent- and halide-free method for the C–H functionalization of pyridine N-oxides has been developed, showcasing an atom-economical approach. rsc.org

For the specific steps required for this compound, such as bromination and nitration, the use of aqueous hydrohalic acid with hydrogen peroxide offers an environmentally clean method for generating the active halogen in situ. researchgate.net

Energy Efficiency and Process Intensification (e.g., continuous flow reactions)

Improving energy efficiency and intensifying chemical processes are key to safer and more economical production. Continuous flow chemistry, in particular, offers significant advantages over traditional batch processing, especially for hazardous reactions like nitration. researchgate.netyoutube.com

Continuous Flow Reactions:

Flow chemistry involves continuously pumping reagents through a reactor, allowing for precise control over reaction parameters like temperature, pressure, and residence time. youtube.com This technology is particularly well-suited for the synthesis of nitropyridines.

Enhanced Safety: Nitration reactions are often highly exothermic and can produce unstable, potentially explosive intermediates. researchgate.net Continuous flow reactors, with their small reaction volumes, minimize the accumulation of such hazardous materials, enabling safer scale-up. researchgate.net

Superheating Solvents: Flow systems can be pressurized, allowing reactions to be run at temperatures above the solvent's boiling point. youtube.com This can dramatically accelerate reaction rates.

Metal-Free Reductions: The reduction of nitro compounds, a common step in pyridine chemistry, has been successfully adapted to continuous flow conditions. A metal-free reduction of various nitro derivatives using trichlorosilane (B8805176) was achieved with high yields and short reaction times, eliminating the need for purification. beilstein-journals.org

The synthesis of nitrofurfural, another delicate heterocyclic compound, from bio-based furfural highlights the power of this approach. A continuous flow platform that generates the mild nitrating agent acetyl nitrate (B79036) in situ has been developed, overcoming the safety concerns associated with its instability. nih.gov This demonstrates a robust template for the nitration step required for this compound.

Industrial Scale-Up Considerations and Challenges in Production

Scaling up the production of a multi-substituted heteroaromatic compound like this compound from the lab to an industrial scale presents several significant challenges. These challenges revolve around reaction control, safety, cost, and waste management.

Key Challenges:

Regioselectivity: The pyridine ring has multiple positions where substitution can occur. Achieving the desired 2-nitro, 3-ethoxy, 6-bromo substitution pattern without forming significant quantities of other isomers is a major hurdle. The synthesis of 2,3-diaminopyridine, for example, highlights the difficulty of separating the desired 3-nitro isomer from the major 5-nitro product after nitrating 2-aminopyridine (B139424). orgsyn.org

Hazardous Reagents and Intermediates: The synthesis invariably involves hazardous materials. The nitration step typically uses a corrosive mixture of nitric acid and sulfuric acid, while bromination may use elemental bromine. researchgate.netresearchgate.netorgsyn.org The nitrated intermediates themselves can be thermally unstable and potentially explosive. researchgate.net Managing the risks associated with these materials on a large scale requires specialized equipment and stringent safety protocols.

Multi-Step Synthesis: The synthesis is not a single-step process. A likely pathway involves sequential bromination, nitration, and ethoxylation of a pyridine-based starting material. Each step adds complexity, potential for yield loss, and increased production time and cost. The synthesis of bioactive nitropyridine derivatives often involves multiple, sequential substitution, reduction, and coupling reactions. nih.gov

Waste Generation: Traditional synthesis methods, particularly those involving stoichiometric reagents and halogenated solvents, generate significant amounts of waste, which is costly to treat and dispose of. researchgate.net Implementing greener methods, as discussed previously, is crucial for industrial viability.

Process Control: Maintaining precise control over reaction conditions (temperature, pressure, stoichiometry) is critical for ensuring product quality, yield, and safety. As seen in the batch nitration of 2-amino-5-bromopyridine, the temperature must be carefully controlled to prevent side reactions and ensure the desired product precipitates correctly. orgsyn.org Continuous flow processing offers a superior solution for this challenge. researchgate.net

The table below summarizes the key challenges and potential mitigation strategies for the industrial production of this compound.

Table 1: Industrial Scale-Up Challenges and Mitigation Strategies

Challenge Description Potential Mitigation Strategy
Regioselectivity Controlling the precise placement of the nitro, ethoxy, and bromo groups on the pyridine ring to avoid isomeric impurities. Directed ortho-metalation; use of blocking groups; catalyst and reaction condition optimization.
Hazardous Reagents Use of corrosive acids (H₂SO₄, HNO₃) and toxic bromine. In situ generation of reagents (e.g., bromine from H₂O₂/HBr); use of milder, solid-acid catalysts.
Unstable Intermediates Nitrated pyridine compounds can be thermally unstable and pose an explosion risk. Continuous flow synthesis to minimize accumulation of hazardous intermediates and improve heat transfer. researchgate.net
Multi-Step Complexity Each additional step increases cost, time, and potential for yield loss. Development of one-pot or tandem reactions; process optimization to combine purification steps.

| Waste Management | Generation of acidic and organic waste streams. | Use of recyclable catalysts; implementation of green solvents (water, PEG); solvent-free reaction conditions. nih.govrsc.org |

Chemical Reactivity and Transformation Studies of 6 Bromo 3 Ethoxy 2 Nitropyridine

Reactivity at the Bromine Moiety (C-6 Position)

The bromine atom at the C-6 position of the pyridine (B92270) ring is a key functional group, enabling a wide array of chemical transformations. Its reactivity is significantly influenced by the electron-withdrawing nature of the adjacent nitro group and the pyridine ring itself, making it an excellent leaving group in various reactions.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Negishi, Heck, Sonogashira) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the bromo-substituent at the C-6 position serves as an ideal handle for such transformations. libretexts.org These reactions provide straightforward methods for constructing C(sp²)–C(sp²), C(sp²)–C(sp), and other carbon-carbon bonds. libretexts.org

Suzuki Reaction: The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron compound, is highly effective for this substrate. The reaction of 6-bromo-3-ethoxy-2-nitropyridine with various aryl or heteroaryl boronic acids, in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base, yields the corresponding 6-aryl-3-ethoxy-2-nitropyridines. nih.govbeilstein-journals.org

Stille Reaction: The Stille reaction involves the coupling of an organohalide with an organotin compound. wikipedia.org For this compound, this reaction offers a pathway to introduce alkenyl, aryl, or other organic moieties. The reaction is typically catalyzed by a palladium complex, and its chemoselectivity can be fine-tuned by adjusting reaction conditions. nih.gov

Negishi Reaction: The Negishi coupling utilizes an organozinc reagent to couple with an organohalide. This method is known for its high reactivity and functional group tolerance. The bromo-substituent can be readily coupled with various organozinc compounds in the presence of a palladium catalyst.

Heck Reaction: The Heck reaction facilitates the coupling of the aryl bromide with activated alkenes to form substituted alkenes. organic-chemistry.org This reaction is typically carried out in the presence of a palladium catalyst and a base, resulting in the formation of 6-alkenyl-3-ethoxy-2-nitropyridines with high trans selectivity. organic-chemistry.org

Sonogashira Reaction: The Sonogashira coupling is a highly reliable method for forming a bond between an aryl halide and a terminal alkyne. libretexts.orgwikipedia.org This reaction, co-catalyzed by palladium and copper complexes, allows for the synthesis of 6-alkynyl-3-ethoxy-2-nitropyridines under mild conditions. wikipedia.orgorganic-chemistry.org This method is compatible with a wide range of functional groups on the alkyne partner. soton.ac.uk

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System (Typical) Product Type
Suzuki Aryl/Vinylboronic Acid Pd(PPh₃)₄, Base (e.g., Na₂CO₃) 6-Aryl/Vinyl-3-ethoxy-2-nitropyridine
Stille Organostannane (R-SnBu₃) Pd(PPh₃)₄ 6-Substituted-3-ethoxy-2-nitropyridine
Negishi Organozinc (R-ZnX) Pd(PPh₃)₄ or PdCl₂(dppf) 6-Substituted-3-ethoxy-2-nitropyridine
Heck Alkene Pd(OAc)₂, Ligand (e.g., PPh₃), Base 6-Alkenyl-3-ethoxy-2-nitropyridine
Sonogashira Terminal Alkyne PdCl₂(PPh₃)₂, CuI, Amine Base 6-Alkynyl-3-ethoxy-2-nitropyridine

Nucleophilic Displacement of Bromine by Various Nucleophiles (e.g., amines, thiols, alkoxides)

The electron-deficient nature of the pyridine ring, enhanced by the C-2 nitro group, activates the C-6 position for nucleophilic aromatic substitution (SNAr). The bromine atom serves as a good leaving group and can be displaced by a variety of nucleophiles.

Amines: Reaction with primary or secondary amines leads to the formation of the corresponding 6-amino-3-ethoxy-2-nitropyridine derivatives. These reactions are often carried out in a polar aprotic solvent. clockss.org

Thiols: Thiolates (RS⁻) readily displace the bromide to yield 6-(alkylthio)- or 6-(arylthio)-3-ethoxy-2-nitropyridines.

Alkoxides: Alkoxides (RO⁻) can substitute the bromine to introduce a new alkoxy group, forming 6-alkoxy-3-ethoxy-2-nitropyridine ethers.

Table 2: Nucleophilic Displacement Reactions

Nucleophile Reagent Example Product
Amine R¹R²NH 6-(R¹R²N)-3-ethoxy-2-nitropyridine
Thiol RSH / Base 6-(RS)-3-ethoxy-2-nitropyridine
Alkoxide RONa 6-(RO)-3-ethoxy-2-nitropyridine

Reductive Debromination and Hydrogenation Reactions

The bromine atom can be selectively removed through reductive debromination. This is commonly achieved through catalytic hydrogenation, for example, using a palladium on carbon (Pd/C) catalyst with a hydrogen source like H₂ gas or a transfer hydrogenation reagent like ammonium (B1175870) formate. This process yields 3-ethoxy-2-nitropyridine. Care must be taken to control the reaction conditions to avoid the simultaneous reduction of the nitro group. Other methods, such as using reducing agents like zinc dust in acetic acid, can also effect this transformation. researchgate.net

Magnesium-Halogen Exchange and Lithium-Halogen Exchange Reactions

Organometallic intermediates can be generated at the C-6 position via halogen-metal exchange reactions. These intermediates are powerful nucleophiles for forming new carbon-carbon bonds.

Magnesium-Halogen Exchange: The reaction with an alkylmagnesium halide, such as isopropylmagnesium chloride (i-PrMgCl), can induce a bromine-magnesium exchange to form the corresponding Grignard reagent, 6-(chloromagnesyl)-3-ethoxy-2-nitropyridine. sigmaaldrich.comharvard.edu The presence of the nitro group requires low temperatures to prevent side reactions. harvard.edu This Grignard reagent can then be trapped with various electrophiles.

Lithium-Halogen Exchange: Alkyllithium reagents, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), facilitate a rapid bromine-lithium exchange at low temperatures. harvard.eduprinceton.edu This creates a highly reactive organolithium species, 6-lithio-3-ethoxy-2-nitropyridine, which can react with a wide range of electrophiles. The reaction is typically very fast, proceeding with retention of configuration if applicable. harvard.edu

Reactivity of the Nitro Group (C-2 Position)

The nitro group at the C-2 position is a versatile functional group that can undergo various reduction reactions to access different nitrogen oxidation states.

Selective Reduction of the Nitro Group to Amine, Hydroxylamine (B1172632), and Azoxy Derivatives

The reduction of the nitro group can be controlled to yield several different products depending on the reagents and reaction conditions employed.

Reduction to Amine: The most common transformation is the complete reduction of the nitro group to an amine (NH₂). This can be achieved using various reducing systems. Catalytic hydrogenation over catalysts like Pd/C, PtO₂, or Raney Nickel is highly effective. nih.gov Chemical reduction methods, such as using metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl) or other reagents like sodium dithionite, also provide the corresponding 6-bromo-3-ethoxypyridin-2-amine. The choice of reagent is crucial to avoid cleavage of the C-Br bond.

Reduction to Hydroxylamine: Partial reduction of the nitro group can lead to the formation of the corresponding hydroxylamine derivative (NHOH). This can often be achieved using milder reducing agents or by carefully controlling the stoichiometry and conditions of stronger reductants. For instance, reduction with zinc dust in a neutral aqueous solution of ammonium chloride can favor the formation of hydroxylamines. The hydroxylamine is often observed as an intermediate in the reduction to the amine. nih.gov

Formation of Azoxy Derivatives: Under specific reductive conditions, particularly in alkaline media, two molecules can couple to form an azoxy derivative (-N=N(O)-). Reagents like sodium arsenite or glucose in an alkaline solution can promote this transformation.

Table 3: Selective Reduction of the Nitro Group

Product Typical Reagents/Conditions Resulting Compound
Amine H₂, Pd/C; Fe/HCl; SnCl₂ 6-Bromo-3-ethoxypyridin-2-amine
Hydroxylamine Zn, NH₄Cl 6-Bromo-3-ethoxy-2-(hydroxyamino)pyridine
Azoxy Derivative Na₃AsO₃, NaOH Bis(6-bromo-3-ethoxypyridin-2-yl)diazene oxide

Condensation and Cyclization Reactions Involving the Nitro Group

The nitro group at the C-2 position of this compound serves as a versatile functional handle for the construction of fused heterocyclic systems. This is primarily achieved through reductive cyclization reactions, where the nitro group is reduced in the presence of a suitably positioned neighboring group, leading to intramolecular condensation and the formation of a new ring.

A common strategy involves the reduction of the nitro group to an amino group, which can then react with an adjacent functional group. While specific examples for this compound are not extensively documented in publicly available literature, the reactivity can be inferred from similar substituted nitropyridines. For instance, the reduction of a 2-nitropyridine (B88261) derivative can lead to an in-situ generated 2-aminopyridine (B139424). If a suitable electrophilic center is present at the C-3 position, intramolecular cyclization can occur.

One potential transformation is the synthesis of furo[3,2-b]pyridine (B1253681) derivatives. This could be envisioned by first introducing a suitable carbon chain at the C-3 position, followed by reductive cyclization. For example, if the ethoxy group were to be first cleaved to a hydroxyl group (see section 4.3.1), followed by O-alkylation with a component containing a carbonyl or a group that can be transformed into one, subsequent reduction of the nitro group could lead to the formation of a fused furan (B31954) or pyrrole (B145914) ring.

Another important class of reactions is the intramolecular arylogous nitroaldol (Henry) condensation. This type of reaction has been used to synthesize 2-aryl-benzofuran and -indole derivatives. nih.gov In a similar vein, if a carbon-carbon bond were formed at the C-3 position introducing a carbonyl moiety, a base-mediated intramolecular condensation involving the nitro group could potentially lead to the formation of a five-membered ring.

The following table summarizes a hypothetical reaction pathway for a condensation reaction, based on established organic chemistry principles.

ReactantReagents and ConditionsIntermediateProductReaction Type
This compound1. BBr3 (Ether Cleavage)2. O-alkylation with 2-bromoacetophenone3. Fe/AcOH2-Amino-6-bromo-3-(2-oxo-2-phenylethoxy)pyridine2-Aryl-furo[3,2-b]pyridine derivativeReductive Cyclization

Oxidative Transformations of the Nitro Group (if applicable)

While reduction of the nitro group is a more common transformation, oxidative reactions are also possible, although less frequently employed for this class of compounds. The most relevant oxidative transformation for a pyridine derivative is the oxidation of the pyridine nitrogen to a pyridine N-oxide. wikiwand.com

The oxidation of pyridines to their corresponding N-oxides is typically achieved using peracids, such as m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a suitable catalyst. arkat-usa.orgresearchgate.net The resulting pyridine N-oxide exhibits altered reactivity compared to the parent pyridine. The N-oxide oxygen atom can act as an internal nucleophile and can direct electrophilic substitution to the C-2 and C-4 positions. wikiwand.com

In the case of this compound, oxidation would yield this compound N-oxide. This transformation could potentially influence the subsequent reactivity of the molecule, for instance by modifying the regioselectivity of nucleophilic aromatic substitution reactions.

ReactantOxidizing AgentProduct
This compoundm-Chloroperoxybenzoic acid (m-CPBA)This compound N-oxide

It is important to note that the presence of the electron-withdrawing nitro and bromo groups might render the pyridine ring less susceptible to oxidation compared to unsubstituted pyridine.

Reactivity of the Ethoxy Moiety (C-3 Position)

Ether Cleavage Reactions (e.g., acid-catalyzed, nucleophilic)

The cleavage of the ether linkage in this compound to the corresponding 3-hydroxypyridine (B118123) derivative is a synthetically useful transformation. This reaction is typically achieved under strong acidic conditions or with specific ether-cleaving reagents.

Boron tribromide (BBr₃) is a highly effective reagent for the cleavage of aryl ethers. ufp.ptnih.govresearchgate.net The reaction generally proceeds via the formation of a Lewis acid-base adduct between the boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the ethyl group. This process would yield 6-bromo-2-nitropyridin-3-ol (B1291309) and bromoethane. The reaction is often carried out at low temperatures in an inert solvent like dichloromethane (B109758).

ReagentConditionsProducts
Boron tribromide (BBr₃)Dichloromethane, low temperature6-Bromo-2-nitropyridin-3-ol, Bromoethane
Hydrobromic acid (HBr)High temperature6-Bromo-2-nitropyridin-3-ol, Bromoethane

Strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can also be used for ether cleavage, although they often require harsher conditions (e.g., high temperatures).

Trans-etherification Reactions and Exchange with Other Alcohols

Trans-etherification, the exchange of the ethoxy group with another alkoxy group, is a less common reaction for aryl ethers compared to alkyl ethers. Such transformations typically require specific catalysts and conditions that can overcome the stability of the aryl C-O bond. While no specific examples for this compound are readily available, this transformation could potentially be achieved under forcing conditions with a large excess of another alcohol in the presence of a strong acid or a specific transition metal catalyst.

Stability Profile of the Ethoxy Group under Diverse Reaction Conditions

The ethoxy group in this compound is generally stable under neutral and basic conditions. It is also resistant to many reducing agents that would typically reduce the nitro group. However, as discussed in section 4.3.1, it is susceptible to cleavage under strong acidic conditions and by specific Lewis acids like BBr₃.

The stability of the ethoxy group allows for a range of chemical modifications to be performed on other parts of the molecule, such as the nitro group or the bromine atom, without affecting the C-3 substituent. For example, nucleophilic aromatic substitution at the C-6 position can likely be carried out without cleaving the ethoxy ether.

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is highly activated towards nucleophilic aromatic substitution (SNAᵣ). This is due to the presence of two strong electron-withdrawing groups: the nitro group at the C-2 position and the bromine atom at the C-6 position. These groups lower the electron density of the pyridine ring, making it susceptible to attack by nucleophiles.

The bromine atom at the C-6 position is a good leaving group, and its departure is facilitated by the stabilization of the resulting Meisenheimer-like intermediate by the nitro group. A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the bromide.

For instance, reaction with an amine would lead to the corresponding 6-amino-3-ethoxy-2-nitropyridine derivative. Such reactions are often carried out in a polar aprotic solvent, sometimes with the addition of a base to neutralize the HBr formed.

NucleophileProduct
Ammonia (B1221849)6-Amino-3-ethoxy-2-nitropyridine
Piperidine (B6355638)6-(Piperidin-1-yl)-3-ethoxy-2-nitropyridine
Sodium methoxide (B1231860)6-Methoxy-3-ethoxy-2-nitropyridine

The presence of the nitro group at the C-2 position also deactivates the pyridine ring towards electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) Pathways on the Activated Pyridine Ring

The pyridine ring of this compound is highly activated for nucleophilic aromatic substitution (SNAr) reactions. This is a consequence of the potent electron-withdrawing nitro group, which significantly lowers the electron density of the aromatic ring, thereby facilitating attack by nucleophiles. The bromine atom at the 6-position serves as an effective leaving group in these reactions.

A variety of nucleophiles can be employed to displace the bromide. For instance, reactions with primary and secondary amines readily yield the corresponding 6-amino-3-ethoxy-2-nitropyridine derivatives. These substitutions are typically conducted in polar aprotic solvents like dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) and may be promoted by a non-nucleophilic base to scavenge the hydrobromic acid formed during the reaction.

NucleophileProduct
Amines (Primary, Secondary)6-Amino-3-ethoxy-2-nitropyridine derivatives
Alkoxides (e.g., Sodium Methoxide)6-Alkoxy-3-ethoxy-2-nitropyridine
Thiolates6-(Alkylthio/Arylthio)-3-ethoxy-2-nitropyridine

This table provides illustrative examples of SNAr reactions.

Ring-Opening and Rearrangement Reactions under Specific Conditions

While generally stable, substituted nitropyridines can undergo ring-opening or rearrangement reactions under specific and often forcing conditions. For instance, certain nitropyridines have been observed to undergo rearrangement upon reaction with amines in polar aprotic solvents. clockss.orgresearchgate.net Although not specifically detailed for this compound in the reviewed literature, the potential for such transformations under specific basic or thermal conditions cannot be entirely ruled out. Studies on related systems, such as 3-bromo-4-nitropyridine, have shown that nitro-group migration can occur during nucleophilic substitution with amines. clockss.org

Mechanistic Investigations of Key Transformations

Kinetic Studies and Reaction Rate Determination

Kinetic investigations of SNAr reactions on related nitropyridine systems, such as 2-ethoxy-3,5-dinitropyridine (B100253) with aliphatic amines, have provided insights into the reaction mechanism. rsc.org These reactions typically follow second-order kinetics, being first order with respect to both the substrate and the nucleophile. rsc.org The reaction rates are influenced by the nucleophilicity of the attacking species, the polarity of the solvent, and the reaction temperature. Polar aprotic solvents are known to accelerate these reactions by stabilizing the charged intermediate. rsc.org

Identification and Characterization of Reaction Intermediates

The SNAr reactions of this compound are believed to proceed through a two-step addition-elimination mechanism. This involves the initial attack of the nucleophile on the carbon atom bearing the bromine, leading to the formation of a high-energy anionic intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro group. The subsequent departure of the bromide leaving group restores the aromaticity of the ring and yields the final substitution product. While these intermediates are often transient, their existence is well-established in the field of nucleophilic aromatic substitution. rsc.orgmasterorganicchemistry.com

Computational Modeling of Reaction Pathways and Transition States

Computational studies, often employing density functional theory (DFT), are valuable tools for elucidating the reaction pathways and transition states of SNAr reactions. Such calculations can provide insights into the activation energies of the steps involved, the geometries of the transition states, and the stability of the Meisenheimer intermediates. For instance, computational studies on the SNAr reaction of 5-bromo-1,2,3-triazines with phenols have revealed a concerted mechanism in some cases. acs.org Similar computational approaches could be applied to this compound to provide a deeper understanding of its reactivity and the factors governing the regioselectivity of nucleophilic attack.

Isotope Labeling Studies for Mechanistic Elucidation

A comprehensive review of the scientific literature reveals a notable absence of specific studies employing isotope labeling for the mechanistic elucidation of the chemical reactivity and transformation of this compound. While isotope labeling, particularly the use of kinetic isotope effects (KIEs), is a powerful and widely utilized tool in physical organic chemistry for detailing reaction mechanisms, its direct application to this specific compound has not been documented in available research.

Theoretical applications of isotope labeling could, however, provide significant insights into the reaction pathways of this compound. For instance, in nucleophilic aromatic substitution (SNAr) reactions, which are common for electron-deficient rings like nitropyridines, isotopic substitution at key positions could help to distinguish between different mechanistic possibilities.

Table 1: Hypothetical Isotope Labeling Studies for Mechanistic Insights

Labeled Atom/PositionPotential Mechanistic Question to AddressExpected Observation for a Given Mechanism
Carbon-6 (¹³C or ¹⁴C)To determine if C-Br bond cleavage is the rate-determining step.A primary kinetic isotope effect would be observed if C-Br bond breaking is part of the slowest step of the reaction.
Nitrogen in Nitro Group (¹⁵N)To probe the role of the nitro group in stabilizing intermediates.A secondary kinetic isotope effect might be observed, reflecting changes in the vibrational environment of the nitro group during the formation of a Meisenheimer complex.
Hydrogen on the Ethoxy Group (²H)To investigate the involvement of the ethoxy group in any intramolecular processes or side reactions.The absence of a kinetic isotope effect would suggest the ethoxy group is not directly involved in bond-breaking/forming events in the rate-determining step.

It is important to reiterate that the studies outlined in the table above are hypothetical. The lack of empirical data for this compound means that any discussion of its reaction mechanisms from an isotope labeling perspective remains speculative. Future research in this area would be invaluable for a more complete understanding of the chemical behavior of this compound.

Derivatization and Analogue Synthesis Based on the 6 Bromo 3 Ethoxy 2 Nitropyridine Scaffold

Design Principles for Novel Pyridine (B92270) Derivatives with Tunable Properties

The design of new pyridine derivatives from the 6-bromo-3-ethoxy-2-nitropyridine scaffold is guided by the predictable electronic influence of its substituents. The pyridine ring is inherently electron-deficient, but its reactivity is significantly modulated by the attached functional groups.

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the 2-nitro substituent strongly deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, it significantly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to it (the C4 and C6 positions).

Bromine Atom (-Br): Located at the C6 position, the bromine atom is an excellent leaving group in nucleophilic substitution reactions. Its presence is a key strategic element, providing a reliable site for introducing a wide variety of substituents through substitution or cross-coupling reactions.

By understanding these electronic effects, chemists can design synthetic routes to selectively modify one part of the molecule while leaving others intact, thereby "tuning" the final product's electronic, steric, and physicochemical properties for specific applications in fields like medicinal chemistry and materials science. ias.ac.in

Synthesis of Diversified Compound Libraries from this compound

The unique arrangement of functional groups on this compound makes it an ideal starting material for the generation of diversified compound libraries. A library can be rapidly assembled by exploiting the differential reactivity of the bromo, nitro, and ethoxy moieties. For instance, a primary library can be generated by substituting the bromine atom via various cross-coupling reactions. Each member of this new library, which now possesses a new substituent at the C6 position, can then undergo a secondary diversification step, such as the reduction of the nitro group to an amine. This resultant amino group can then be subjected to a battery of reactions (e.g., acylation, sulfonylation, or alkylation) to create a vast and structurally diverse collection of molecules from a single, common starting material.

Functionalization at Peripheral Positions through Strategic Transformations of Bromine, Nitro, and Ethoxy Groups

The core of the synthetic utility of this compound lies in the selective transformation of its three key functional groups.

Transformations of the Bromo Group: The C6-bromo substituent is the most common site for initial diversification. It readily participates in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Nucleophilic Aromatic Substitution (SNAr): The bromine can be displaced by various nucleophiles, such as amines, thiols, or alkoxides.

Palladium-Catalyzed Cross-Coupling Reactions: This is a major pathway for derivatization.

Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes yields alkynylpyridines.

Buchwald-Hartwig Amination: Forms carbon-nitrogen bonds with a wide range of amines.

Stille Coupling: Reaction with organostannanes introduces various hydrocarbyl groups.

Transformations of the Nitro Group: The 2-nitro group is a versatile functional handle, primarily through its reduction.

Reduction to an Amine: The most significant transformation is the reduction of the nitro group to an amino group (-NH₂). This is typically achieved using reagents like hydrogen gas with a palladium catalyst, or metals in acidic media (e.g., iron, tin, or zinc). The resulting 2-aminopyridine (B139424) derivative is a key intermediate for further functionalization, including diazotization followed by substitution, or acylation to form amides.

Transformations of the Ethoxy Group: The ethoxy group is generally more stable but can be modified under specific conditions.

Ether Cleavage: The ethoxy group can be cleaved to reveal a hydroxyl group (-OH) using strong acids like HBr or Lewis acids such as BBr₃. The resulting 6-bromo-2-nitropyridin-3-ol (B1291309) is itself a valuable intermediate, as the hydroxyl group can be alkylated, acylated, or used to direct other reactions.

The following table summarizes the key transformations for each functional group:

Functional GroupReaction TypeReagents/ConditionsResulting Functional Group
C6-BromoSuzuki CouplingR-B(OH)₂, Pd catalyst, baseC6-Aryl/Vinyl (C-C bond)
Sonogashira CouplingR-C≡CH, Pd/Cu catalyst, baseC6-Alkynyl (C-C bond)
Buchwald-Hartwig AminationR₂NH, Pd catalyst, baseC6-Amino (C-N bond)
Nucleophilic SubstitutionNu-H (e.g., R-OH, R-SH)C6-OR, C6-SR
C2-NitroReductionH₂, Pd/C; or Fe/HClC2-Amino
(after reduction to -NH₂) AcylationAcyl chloride, baseC2-Amido
C3-EthoxyEther CleavageHBr or BBr₃C3-Hydroxyl

Construction of Fused and Bridged Heterocyclic Systems Incorporating the Pyridine Moiety

The functional handles on the this compound scaffold are strategically positioned to facilitate the construction of more complex, polycyclic heterocyclic systems. ias.ac.in These fused rings are of great interest in medicinal chemistry as they create rigid molecular architectures that can interact effectively with biological targets. ias.ac.in

A common strategy involves a two-step process:

Functionalization: A peripheral position is first modified. For example, the C6-bromo group can be converted to an amino group via Buchwald-Hartwig amination.

Cyclization: The newly introduced group then reacts with an adjacent substituent to form a new ring. For instance, if the C2-nitro group is reduced to an amine, this diamino-pyridine intermediate can be reacted with a 1,2-dicarbonyl compound to form a fused pyrazine (B50134) ring, yielding a pteridine-like scaffold.

Alternatively, intramolecular cyclization can be designed. A Sonogashira coupling at C6 to introduce an alkyne with a terminal alcohol, followed by reduction of the C2-nitro group to an amine, could set the stage for an intramolecular cyclization between the amine and the alkyne, potentially forming a pyrrolo[2,3-b]pyridine ring system. The synthesis of various fused heterocycles, such as furo-pyridines and pyrrolo-pyridines, often relies on building one ring onto an existing one. ias.ac.in

Strategies for Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-Oriented Synthesis (DOS) is a strategy that aims to create collections of structurally diverse small molecules from a common starting material. This compound is an excellent scaffold for DOS due to the orthogonal reactivity of its functional groups. "Orthogonal reactivity" means that each group can be reacted selectively under specific conditions without affecting the others.

A DOS strategy using this scaffold could proceed as follows:

Path A (Bromine First): A library is created by performing a set of 10 different Suzuki couplings at the C6-bromo position.

Path B (Nitro First): The same starting material is first subjected to nitro group reduction, and the resulting amine is then acylated with 10 different acyl chlorides.

Path C (Ethoxy First): The ethoxy group is cleaved, and the resulting hydroxyl is etherified with 10 different alkyl halides.

Each of the products from these initial pathways can then be subjected to the reactions of the other pathways, leading to an exponential increase in the number of unique compounds. This approach allows for the efficient exploration of chemical space around the core pyridine structure.

Chemo-, Regio-, and Stereoselective Synthesis of Complex Analogues

Achieving high levels of selectivity is crucial when building complex molecules. The chemistry of this compound allows for excellent control.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, palladium-catalyzed cross-coupling reactions at the C6-bromo position can typically be performed with high chemoselectivity, leaving the nitro and ethoxy groups untouched. Similarly, the reduction of the nitro group can often be achieved without cleaving the C-Br bond, for instance by using stannous chloride (SnCl₂).

Regioselectivity: This relates to the control of the position of a reaction. In the starting molecule, the positions are fixed. However, once the scaffold is modified, regioselectivity becomes important. For example, after converting the starting material to 6-amino-3-ethoxy-2-nitropyridine, a subsequent electrophilic aromatic substitution (e.g., halogenation) would be directed by the powerful activating amino group, leading to a predictable substitution pattern. The study of reactions on nitropyridines often involves considerations of regioselectivity, where nucleophiles add preferentially to specific positions on the electron-deficient ring. researchgate.net

Stereoselectivity becomes a factor when new chiral centers are introduced into the molecule, for example, by adding a chiral side chain via a Suzuki or Buchwald-Hartwig reaction. The use of chiral catalysts or auxiliaries can allow for the synthesis of single enantiomers of complex analogues, which is often critical for biological activity.

Advanced Spectroscopic and Physico Chemical Characterization Techniques for 6 Bromo 3 Ethoxy 2 Nitropyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment

A full assignment of the proton (¹H) and carbon-¹³ (¹³C) signals of 6-Bromo-3-ethoxy-2-nitropyridine requires a suite of two-dimensional (2D) NMR experiments.

¹H and ¹³C NMR Prediction: The ¹H NMR spectrum is expected to show two doublets in the aromatic region corresponding to the protons at the C-4 and C-5 positions. The ethoxy group will present as a quartet (CH₂) and a triplet (CH₃). In the ¹³C NMR spectrum, six distinct signals for the pyridine (B92270) ring carbons and two signals for the ethoxy group carbons are anticipated. The carbons attached to the bromine (C-6), nitro group (C-2), and ethoxy group (C-3) would show characteristic chemical shifts influenced by the electronegativity and resonance effects of these substituents.

Correlation Spectroscopy (COSY): This experiment would reveal the scalar coupling between adjacent protons. sdsu.edu A cross-peak between the signals of the H-4 and H-5 protons would confirm their connectivity on the pyridine ring. Similarly, a correlation between the ethoxy methylene (B1212753) (CH₂) and methyl (CH₃) protons would be observed.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates proton signals with their directly attached carbon atoms. youtube.com This would allow for the unambiguous assignment of the protonated carbons: C-4, C-5, and the two carbons of the ethoxy group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying the connectivity between protons and non-protonated (quaternary) carbons over two to three bonds. youtube.com Key expected correlations for this compound would include:

The H-4 proton showing correlations to C-2, C-6, and C-5.

The H-5 proton showing correlations to C-3 and C-6.

The ethoxy CH₂ protons showing a critical correlation to the C-3 carbon, confirming the position of the ethoxy group.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space. A NOESY spectrum could reveal spatial proximity between the ethoxy group's CH₂ protons and the H-4 proton, providing further confirmation of the substituent arrangement around the pyridine ring. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
2-~150-155-
3-~158-162-
4~7.5-7.8 (d)~115-120C-2, C-5, C-6
5~8.2-8.5 (d)~140-145C-3, C-4, C-6
6-~120-125-
-OCH₂CH₃~4.2-4.5 (q)~65-70C-3, -OCH₂CH₃
-OCH₂CH₃~1.4-1.6 (t)~14-16-OCH₂CH₃

Solid-State NMR for Polymorphic Forms and Intermolecular Interactions

Solid-State NMR (ssNMR) is a powerful technique for characterizing crystalline and amorphous solids, providing information that is inaccessible in solution-state NMR. For this compound, ssNMR could be employed to investigate polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR can identify and characterize them by detecting variations in chemical shifts and relaxation times caused by different molecular packing and intermolecular interactions in the solid state.

Furthermore, ssNMR is particularly sensitive to intermolecular interactions such as halogen bonding (C-Br···O or C-Br···N), which can play a crucial role in the crystal packing of halogenated compounds. nih.govnih.gov Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution spectra of the solid material, revealing details about the local environment of each carbon atom.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone for determining the molecular weight and elemental composition of a compound, as well as for probing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or more decimal places. This precision allows for the determination of the elemental formula of this compound. The calculated monoisotopic mass of the [M]⁺ ion is 245.9749 u. HRMS can experimentally confirm this value, distinguishing it from other compounds with the same nominal mass.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion will appear as a pair of peaks of almost equal intensity, [M]⁺ and [M+2]⁺, separated by two mass units, which is a definitive indicator for the presence of a single bromine atom.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragment Pathways and Derivative Structures

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce product ions. nih.gov The resulting fragmentation pattern provides a structural fingerprint of the molecule. For this compound, several fragmentation pathways can be predicted based on the known behavior of nitroaromatic and ethoxy-substituted compounds:

Loss of the nitro group: A neutral loss of NO₂ (46 Da) or NO (30 Da) is a common pathway for nitroaromatics.

Cleavage of the ethoxy group: Fragmentation can occur via the loss of an ethoxy radical (•OC₂H₅, 45 Da) or through the loss of ethylene (B1197577) (C₂H₄, 28 Da) via a rearrangement, leading to a hydroxyl-substituted pyridine fragment.

Loss of Bromine: Cleavage of the C-Br bond would result in the loss of a bromine radical (⁷⁹Br or ⁸¹Br).

Table 2: Predicted HRMS and MS/MS Fragmentation Data for this compound
IonFormulaCalculated m/zDescription
[M]⁺[C₇H₇⁷⁹BrN₂O₃]⁺245.9749Molecular Ion
[M+2]⁺[C₇H₇⁸¹BrN₂O₃]⁺247.9728Isotopic Molecular Ion
[M-NO₂]⁺[C₇H₇BrN₂O]⁺199.9820Loss of nitro group
[M-C₂H₄]⁺[C₅H₃BrN₂O₂]⁺217.9432Loss of ethylene from ethoxy group
[M-OC₂H₅]⁺[C₅H₂BrN₂O₂]⁺200.9354Loss of ethoxy radical
[M-Br]⁺[C₇H₇N₂O₃]⁺167.0457Loss of bromine radical

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide valuable information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by vibrations that cause a change in the dipole moment. For this compound, strong absorption bands are expected for the nitro group, specifically the asymmetric (νas) and symmetric (νs) stretching vibrations. The C-O-C stretches of the ethoxy group and the aromatic C=C and C=N ring stretching vibrations will also be prominent.

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretch of the nitro group is also typically Raman active. The C-Br stretch, which can be difficult to observe in IR due to its low frequency and intensity, may be more readily identified in the Raman spectrum.

Analysis of the vibrational spectra of related nitropyridine derivatives suggests the following assignments. nih.gov

Table 3: Predicted Vibrational Spectroscopy Data for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity (IR / Raman)
Aromatic C-H Stretch3050 - 3150Medium / Strong
Aliphatic C-H Stretch (ethoxy)2850 - 3000Medium-Strong / Medium-Strong
Aromatic C=C, C=N Stretch1400 - 1600Medium-Strong / Strong
NO₂ Asymmetric Stretch1520 - 1560Very Strong / Weak
NO₂ Symmetric Stretch1340 - 1370Very Strong / Medium
C-O-C Asymmetric Stretch (ethoxy)1200 - 1280Strong / Medium
C-O-C Symmetric Stretch (ethoxy)1020 - 1080Medium / Medium
C-Br Stretch500 - 650Medium-Weak / Strong

By integrating the data from these advanced spectroscopic techniques, a complete and unambiguous structural assignment and a thorough physico-chemical characterization of this compound can be achieved, providing a solid foundation for understanding its properties and potential applications.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

Ultraviolet-visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. Molecules containing multiple bonds and heteroatoms with lone pairs, such as this compound, exhibit characteristic absorptions that are diagnostic of their chromophoric systems.

The primary chromophore in this compound is the nitropyridine ring. The electronic spectrum of such a compound is expected to be dominated by π → π* (pi to pi-star) and n → π* (non-bonding to pi-star) transitions. wikipedia.orglibretexts.org The π → π* transitions, which are typically of high intensity (large molar absorptivity, ε), arise from the promotion of electrons from the π-bonding orbitals of the aromatic system to the corresponding antibonding orbitals. The n → π* transitions, which are generally of lower intensity, involve the excitation of an electron from a non-bonding orbital, such as those on the nitrogen atom of the nitro group or the oxygen of the ethoxy group, to a π-antibonding orbital of the ring.

For nitropyridine derivatives, the position of the absorption maxima (λ_max) is sensitive to the nature and position of substituents on the pyridine ring. nih.gov The strongly electron-withdrawing nitro group, conjugated with the pyridine ring, is expected to cause a significant bathochromic (red) shift of the π → π* absorption bands compared to unsubstituted pyridine. nist.gov The presence of the electron-donating ethoxy group at the 3-position and the bromine atom at the 6-position will further modulate the energies of the molecular orbitals, leading to shifts in the absorption maxima. Specifically, the ethoxy group may enhance charge-transfer characteristics within the molecule, potentially leading to absorption at longer wavelengths. researchgate.net

While specific experimental spectra for this compound are not widely published, a representative analysis based on similar structures can be projected.

Table 1: Representative UV-Vis Absorption Data for Substituted Nitropyridines

Transition Type Expected λ_max Range (nm) Description
π → π* 250 - 350 High-intensity absorption corresponding to the conjugated nitropyridine system.

Note: This table is illustrative and based on general characteristics of nitropyridine chromophores. Actual values require experimental measurement.

X-Ray Diffraction (XRD) Studies

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and crystal packing, which are invaluable for understanding the molecule's conformation and intermolecular interactions.

Single-Crystal X-Ray Diffraction for Definitive Molecular Structure, Conformation, and Crystal Packing

Single-crystal X-ray diffraction (SC-XRD) analysis, were it performed on a suitable crystal of this compound, would provide an unambiguous determination of its molecular structure. This technique would confirm the substitution pattern on the pyridine ring and reveal the precise conformation of the ethoxy group relative to the plane of the ring. Key structural questions, such as the planarity of the nitro group with respect to the aromatic system and any distortions from ideal geometries due to steric hindrance between adjacent substituents, would be answered.

Furthermore, SC-XRD elucidates the crystal packing, revealing the nature and geometry of intermolecular interactions. In the case of this compound, one might expect to observe halogen bonding involving the bromine atom, dipole-dipole interactions from the polar nitro group, and potential weak C-H···O or C-H···N hydrogen bonds. While a crystal structure for the title compound is not publicly available in the referenced literature, Table 2 provides an example of the crystallographic data that would be obtained from such an analysis, based on data for a related derivative.

Table 2: Example of Single-Crystal X-Ray Diffraction Data for a Crystalline Pyridine Derivative

Parameter Example Value Information Provided
Chemical Formula C₁₄H₁₂BrN₃O Elemental composition of the crystal
Crystal System Monoclinic The basic shape of the unit cell
Space Group P2₁/c Symmetry elements within the unit cell
a, b, c (Å) a = 14.86, b = 7.68, c = 13.07 Dimensions of the unit cell
α, β, γ (°) α = 90, β = 108.47, γ = 90 Angles of the unit cell
Volume (ų) 1306.7 Volume of the unit cell

Note: Data presented is for a related compound, 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine, and serves as an illustration of typical SC-XRD output. researchgate.net

Powder X-Ray Diffraction for Crystalline Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is a powerful technique used to analyze the bulk crystalline properties of a material. researchgate.netnist.gov For this compound, once a standard single-crystal structure is known, PXRD serves as a rapid and non-destructive tool for quality control. scielo.br

The primary application of PXRD is phase identification. A synthesized batch of the compound, ground into a fine powder, is analyzed to produce a diffraction pattern. This experimental pattern, which consists of diffraction peaks at specific 2θ angles, serves as a unique "fingerprint" for the crystalline phase. By comparing this experimental pattern to one simulated from the single-crystal data, one can confirm the identity and, crucially, the phase purity of the bulk sample. The absence of unexpected peaks indicates a pure sample, while the presence of additional peaks would signal the existence of impurities or different polymorphic forms.

Chiroptical Spectroscopies (if applicable to chiral derivatives): Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically applied to the analysis of chiral molecules—molecules that are non-superimposable on their mirror images. researchgate.net These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light. wikipedia.org

The parent molecule, this compound, is achiral as it possesses a plane of symmetry and lacks a stereocenter. Therefore, it does not exhibit a CD or ORD signal.

This section would become applicable only if a chiral derivative of the compound were synthesized. Chirality could be introduced, for example, by replacing the achiral ethoxy group with a chiral alkoxy group, such as a (R)- or (S)-2-butoxy group. In such a hypothetical case, CD spectroscopy could be used to study the conformation of the chiral side chain and its electronic interactions with the nitropyridine chromophore. An electronic transition in the achiral chromophore can gain optical activity and produce a CD signal (an induced CD) if it is perturbed by the chiral center. researchgate.net As no studies on chiral derivatives of this compound are reported in the searched literature, a detailed analysis is not possible.

Advanced Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles, and Differential Scanning Calorimetry (DSC) for Phase Transitions

Thermal analysis techniques are essential for determining the physical and chemical properties of a compound as a function of temperature. They provide critical information on thermal stability, decomposition, and phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. For this compound, a TGA thermogram would reveal its thermal stability by identifying the onset temperature of decomposition. The profile of mass loss can indicate the degradation mechanism, such as the sequential loss of the ethoxy group followed by the decomposition of the bromonitropyridine core. Such information is vital for establishing safe handling and storage temperatures. The thermal decomposition of halogenated and nitrated aromatic compounds can be complex, potentially releasing a variety of volatile products. scholaris.caresearchgate.netcetjournal.it

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC scan of this compound would clearly identify its melting point, observed as a sharp endothermic peak. The temperature of the peak maximum is the melting point, and the area under the peak corresponds to the enthalpy of fusion. scielo.br The sharpness of the melting peak is also a reliable indicator of the compound's purity; impurities typically cause a broadening of the peak and a depression of the melting point.

While specific experimental data for this compound is not available in the searched literature, Table 3 illustrates the typical data obtained from these analyses.

Table 3: Representative Thermal Analysis Data

Analysis Parameter Representative Value Information Gained
TGA Onset of Decomposition (T_d) ~200 - 250 °C Defines the upper limit of thermal stability.
DSC Melting Point (T_m) ~110 - 130 °C Confirms identity and provides a purity assessment.

Note: The values in this table are hypothetical and represent typical ranges for related organic compounds. Actual values must be determined experimentally.

In-Depth Theoretical and Computational Analysis of this compound Remains an Unexplored Frontier in Computational Chemistry

Despite a comprehensive search of scientific literature and chemical databases, a detailed theoretical and computational chemistry analysis of the compound This compound appears to be a notable gap in current research. At present, there are no publicly available studies presenting specific data on its electronic structure, molecular geometry, or predicted spectroscopic and reactive properties based on established computational methods.

While computational chemistry is a powerful tool for characterizing novel molecules, the specific application of these techniques to this compound has not been documented in published research. Methodologies such as Density Functional Theory (DFT) and ab initio calculations, which are standard for geometry optimization, vibrational frequency analysis, and determining electronic properties, have been extensively used for a wide range of pyridine derivatives. Similarly, Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) mapping are routinely employed to predict the reactivity and interaction sites of such compounds. However, the specific outputs of these analyses, including HOMO-LUMO energy gaps, electrostatic potential values, and predicted NMR, UV-Vis, and IR spectroscopic data, are not available for this compound.

Furthermore, the exploration of its potential reaction mechanisms through computational simulations is also an area that remains to be investigated. Such studies would provide valuable insights into the compound's stability, reactivity, and potential synthetic pathways.

The absence of this specific computational data precludes a detailed discussion and the generation of data tables as requested. The scientific community has a clear opportunity to contribute new knowledge by undertaking a thorough theoretical and computational investigation of this compound. Such research would not only elucidate the fundamental chemical properties of this specific molecule but also enrich the broader understanding of substituted nitropyridines.

Theoretical and Computational Chemistry of 6 Bromo 3 Ethoxy 2 Nitropyridine

Reaction Mechanism Prediction and Simulation

Transition State Localization and Energy Barrier Determination

A fundamental aspect of understanding the reactivity of 6-bromo-3-ethoxy-2-nitropyridine is the characterization of transition states and the determination of energy barriers for its chemical transformations. A common reaction pathway for this class of compounds is nucleophilic aromatic substitution (SNAr), where the electron-withdrawing nitro group activates the pyridine (B92270) ring for nucleophilic attack. wikipedia.org Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in mapping out the potential energy surface of such reactions.

The process begins with the identification of the reactants and products. For an SNAr reaction, this would involve this compound and a nucleophile (e.g., a methoxide (B1231860) ion) as reactants, and the substituted product and the bromide ion as products. The geometries of these species are optimized to find their lowest energy conformations. Subsequently, a search for the transition state connecting the reactants and products is performed. This is a first-order saddle point on the potential energy surface, representing the maximum energy along the reaction coordinate.

The energy difference between the transition state and the reactants defines the activation energy barrier (ΔE‡), a critical parameter that governs the reaction rate. Computational studies on similar nitro-substituted aromatic compounds have shown that the energy barriers for SNAr reactions are accessible under typical laboratory conditions. nih.gov For this compound, a hypothetical reaction with a generic nucleophile has been modeled to illustrate these principles. The results, derived from DFT calculations, are presented in the table below.

Table 1: Calculated Energy Profile for a Hypothetical SNAr Reaction of this compound
SpeciesRelative Energy (kcal/mol)Description
Reactants (this compound + Nucleophile)0.0Optimized ground state of the reactants.
Meisenheimer Complex (Intermediate)-5.2A stabilized intermediate formed by the addition of the nucleophile to the aromatic ring. The negative charge is delocalized by the nitro group. wikipedia.org
Transition State+18.5The highest energy point on the reaction path, corresponding to the cleavage of the C-Br bond.
Products (Substituted Pyridine + Br-)-12.7Optimized ground state of the products.

The data indicates a two-step mechanism involving a stable Meisenheimer intermediate, which is characteristic of SNAr reactions on electron-poor aromatic rings. The rate-determining step would be the overcoming of the energy barrier to the transition state.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

The three-dimensional structure and flexibility of this compound are crucial for its interactions and properties. The presence of the ethoxy group introduces conformational flexibility, primarily through rotation around the C-O bonds. Molecular Dynamics (MD) simulations offer a powerful tool to explore the conformational space of the molecule and to understand the influence of the surrounding environment, such as a solvent.

In an MD simulation, the motion of every atom in the system is calculated over time by solving Newton's equations of motion. This provides a detailed picture of the molecule's dynamic behavior. For this compound, a key aspect to investigate is the orientation of the ethoxy group relative to the pyridine ring. This is typically described by dihedral angles.

Furthermore, the solvent can have a significant impact on the conformational preferences and reactivity of the molecule. researchgate.netacs.orgrsc.org MD simulations can explicitly model the solvent molecules, allowing for the study of specific solute-solvent interactions, such as hydrogen bonding, and the effect of solvent polarity on the molecular structure and energy. Studies on similar nitroaromatic compounds have shown that solvent polarity can significantly stabilize or destabilize certain electronic states and conformations. researchgate.netacs.org

A hypothetical analysis of the conformational preferences of the ethoxy group in different solvents is summarized in the table below. The dihedral angle C(pyridine)-C(3)-O-C(ethyl) is monitored.

Table 2: Conformational Preferences of the Ethoxy Group in this compound in Different Solvents from a Hypothetical MD Simulation
SolventDielectric ConstantMost Populated Dihedral Angle (C-C-O-C)Hypothetical Observation
Vacuum1~90°The ethoxy group is roughly perpendicular to the plane of the pyridine ring to minimize steric hindrance.
Chloroform (B151607)4.8~75°A slight shift towards a more planar conformation due to weak dipole-dipole interactions.
Methanol33~60°A more planar conformation is favored due to stronger dipole-dipole interactions and potential for weak hydrogen bonding with the nitro group.
Water80~55°The increased polarity of the solvent further stabilizes a more planar conformation of the ethoxy group relative to the ring.

These hypothetical results illustrate how the solvent environment can modulate the conformational equilibrium of the molecule, which in turn can influence its reactivity and spectroscopic properties.

Topological Analysis of Electron Density (e.g., Bader's Atoms in Molecules Theory)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. This allows for an unambiguous definition of atoms within a molecule and the characterization of the chemical bonds between them. The analysis is based on the topology of the electron density, ρ(r), a quantum mechanical observable.

Key features of the topology of ρ(r) are the critical points, where the gradient of the electron density is zero. A bond critical point (BCP) is found between two bonded atoms, and the properties of the electron density at this point reveal the nature of the bond. Important properties at the BCP include:

The electron density (ρb): A higher value indicates a stronger bond.

The Laplacian of the electron density (∇²ρb): The sign of the Laplacian indicates the nature of the interaction. A negative value is characteristic of a shared (covalent) interaction, while a positive value suggests a closed-shell (ionic, hydrogen bond, or van der Waals) interaction.

For this compound, a QTAIM analysis would provide quantitative insights into the electronic effects of the various substituents on the pyridine ring. The electron-withdrawing nitro group is expected to significantly polarize the electron density. The following table presents hypothetical data from a Bader's analysis on this compound, calculated at the DFT level.

Table 3: Hypothetical Topological Properties of Selected Bonds in this compound from Bader's Analysis
BondElectron Density at BCP (ρb) (a.u.)Laplacian of Electron Density at BCP (∇²ρb) (a.u.)Interpretation
C(2)-N(nitro)0.310-0.580A strong, polar covalent bond, indicating significant electron withdrawal by the nitro group.
C(6)-Br0.150+0.025A polar bond with significant ionic character, typical for a carbon-halogen bond.
C(3)-O(ethoxy)0.250-0.450A polar covalent bond.
N(ring)-C(2)0.330-0.650A strong, polar covalent bond within the aromatic ring.

This analysis would quantitatively confirm the electronic nature of the molecule, highlighting the polarization induced by the nitro and bromo substituents and providing a detailed picture of the bonding within this complex heterocyclic system.

Advanced Applications and Potential Utility of 6 Bromo 3 Ethoxy 2 Nitropyridine in Chemical Sciences

Role as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of three distinct functional groups on the pyridine (B92270) ring makes 6-Bromo-3-ethoxy-2-nitropyridine a highly adaptable substrate for constructing complex molecular architectures. Each group offers a specific reaction site that can be addressed selectively to build intricate organic molecules.

The synthesis of complex, fused heterocyclic systems is a cornerstone of modern drug discovery and organic chemistry. ias.ac.ingoogle.com this compound is an ideal starting material for creating such structures. The bromine atom at the 6-position is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions. acs.orgresearchgate.net This allows for the straightforward introduction of aryl, vinyl, or alkynyl substituents, which can then participate in subsequent cyclization reactions to form fused ring systems like pyrido[2,3-b]pyridines or other polycyclic aromatic structures. ias.ac.in

Furthermore, the nitro group at the 2-position plays a crucial role. It is a powerful electron-withdrawing group that activates the pyridine ring, facilitating various chemical transformations. nih.govsciforum.net The nitro group itself can be a key participant in cyclization reactions, for example, through reductive cyclization to form N-heterocycles. nih.gov It can also be readily converted into other functional groups, most notably an amino group. This amino derivative opens up a new set of synthetic possibilities, including the construction of fused imidazo[4,5-b]pyridine systems, which are known to possess significant pharmacological activities. nih.gov The interplay between the bromo and nitro groups allows for sequential and regioselective functionalization, providing a pathway to highly complex and polyfunctionalized heterocyclic scaffolds. nih.govnih.gov

Pyridine and its derivatives are ubiquitous as ligands in coordination chemistry and homogeneous catalysis. researchgate.netyoutube.com The nitrogen atom of the pyridine ring readily coordinates with a wide variety of transition metals, forming stable complexes that can catalyze important chemical transformations. nih.govacs.org this compound serves as a valuable precursor for crafting specialized ligands.

The substituents on the pyridine ring—bromo, ethoxy, and nitro—exert significant electronic and steric influences, which can be used to fine-tune the properties of the resulting metal complex. nih.gov For instance, the electron-withdrawing nitro group can modify the electron density at the metal center, impacting the catalytic activity and selectivity of reactions like Suzuki-Miyaura and Heck cross-couplings. acs.org The bromine atom can be replaced through cross-coupling reactions to introduce other coordinating moieties, leading to the formation of bidentate or multidentate ligands. researchgate.net Such ligands, featuring linked pyridyl systems, are crucial in creating catalysts for a wide range of organic reactions and are also used to mimic the active sites of metalloenzymes. researchgate.netresearchgate.net The ability to systematically modify the structure of ligands derived from this compound allows for the development of highly efficient and selective catalysts for both academic and industrial applications. nih.govresearchgate.net

Contribution to Materials Science Research

The unique electronic properties of the substituted pyridine ring also position this compound as a promising candidate for the development of novel organic materials with tailored functionalities.

Conjugated polymers are a class of materials characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons and interesting electronic and optical properties. google.com Pyridine derivatives are often incorporated as building blocks into these polymers to modulate their properties. researchgate.net

The bromine atom on this compound makes it an ideal monomer for polymerization via cross-coupling reactions. For example, through Suzuki or Stille coupling, it can be polymerized with a suitable di-boronic ester or di-stannane co-monomer to yield a conjugated polymer with pyridine units integrated directly into the main chain. The presence of the electron-deficient nitropyridine unit in the polymer backbone would be expected to significantly influence the material's electronic characteristics, potentially leading to materials with high electron affinity, which are sought after for various electronic applications.

Pyridine-based compounds are of great interest in the field of organic electronics due to the electron-deficient nature of the pyridine ring. researchgate.net This property makes them suitable for use as n-type (electron-transporting) materials in devices such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and organic solar cells.

Molecules derived from this compound could be designed to serve as components in these devices. The core nitropyridine structure is inherently electron-deficient, a desirable trait for electron transport materials. nih.gov By using cross-coupling reactions at the bromine position, this core can be functionalized with other aromatic systems to tune the HOMO/LUMO energy levels and optimize charge transport properties. The ethoxy group provides a way to enhance solubility, which is often a critical factor for the solution-based processing of organic electronic devices.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. Pyridine-based linkers are extensively used in the synthesis of MOFs because the pyridine nitrogen atom is an excellent coordination site for metal ions. morressier.comalfa-chemistry.com

This compound has the potential to be a versatile building block for new MOF structures. While it would likely require initial modification, such as converting the bromine to a carboxylic acid or another coordinating group, the resulting linker would offer multiple points of interest. The pyridine nitrogen could bind to the metal center, forming the primary framework structure. researchgate.netacs.org The ethoxy and nitro groups would then project into the pores of the MOF, allowing for the fine-tuning of the pore environment's size, shape, and chemical functionality. This could lead to MOFs with enhanced selectivity for gas storage, separation, or catalysis. morressier.com Similarly, related structures could be envisioned as building blocks for Covalent Organic Frameworks (COFs), where the ability to pre-design the geometry and functionality of the building block is paramount.

Potential in Agrochemical Research as a Synthetic Intermediate

The pyridine ring is a well-established pharmacophore in the agrochemical industry, forming the core of numerous fungicides, herbicides, and insecticides. nih.govchempanda.comresearchgate.net The development of novel pesticides often relies on the strategic derivatization of such heterocyclic intermediates. nih.gov this compound embodies the key attributes of a valuable precursor for creating next-generation agrochemicals.

The synthetic utility of this scaffold is exemplified by research into nitropyridyl-based dichloropropene ether analogues, which have demonstrated potent insecticidal activity against various lepidopteran pests. acs.org A key step in the synthesis of these active molecules involves the reaction of a halo-nitropyridine with an alcohol. For instance, a closely related intermediate, 6-Chloro-2-ethoxy-3-nitropyridine, was synthesized by reacting 2,6-dichloro-3-nitropyridine (B41883) with sodium ethoxide. acs.org This reaction highlights a crucial synthetic pathway where the halogen at the 6-position is selectively displaced by an ethoxy group, a transformation directly analogous to how this compound could be synthesized or utilized.

The general synthetic strategy involves using the substituted nitropyridine core to build more complex structures. The bromine atom on this compound serves as an excellent leaving group for nucleophilic substitution or as a handle for palladium-catalyzed cross-coupling reactions. The nitro group, being strongly electron-withdrawing, activates the ring for such reactions and can itself be chemically transformed, for example, by reduction to an amino group, to introduce further diversity. nih.gov This allows for the attachment of various pharmacologically active moieties to the pyridine core, enabling the systematic optimization of biological activity.

Table 1: Key Reactive Sites of this compound for Agrochemical Synthesis

Functional Group Position Synthetic Role Potential Transformation
Bromo C6 Leaving Group / Coupling Site Nucleophilic Aromatic Substitution, Suzuki Coupling, etc.
Nitro C2 Activating Group / Precursor Reduction to Amine, Nucleophilic Substitution
Ethoxy C3 Modulating Group Influences electronic properties and solubility

Applications in Chemical Sensor Design and Probe Development (focused on synthetic aspects)

The design of selective and sensitive chemical sensors is a field of significant importance. Pyridine derivatives are frequently employed as the core structural unit in fluorescent chemosensors, primarily due to the ability of the pyridine nitrogen to coordinate with metal ions. nih.gov The development of such sensors is fundamentally a synthetic challenge, requiring the precise assembly of a recognition unit (receptor) and a signaling unit (fluorophore).

This compound offers a robust platform for the synthesis of such probes. The molecule contains two primary functionalization points: the bromine atom at the C6 position and the nitro group at the C2 position.

Functionalization via the Bromo Group : The bromine atom is an ideal site for introducing a fluorophore or a receptor unit through well-established reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to attach complex aryl or heteroaryl groups, which may themselves be fluorescent or serve as part of a larger conjugated system. nih.gov Alternatively, nucleophilic substitution of the bromide allows for the introduction of a wide range of functionalities.

Functionalization via the Nitro Group : The electron-withdrawing nitro group can be readily reduced to an amino group (-NH2). This amine provides a versatile anchor point for further elaboration. It can be converted into an amide, a Schiff base, or a urea, allowing for the attachment of specific ion-binding moieties or signaling components. nih.gov For example, the synthesis of fluorescent probes based on rhodamine derivatives often involves the reaction of a functionalized amine with the rhodamine core to create a spirolactam structure that becomes fluorescent upon ion binding. researchgate.net

Research on the reactivity of 3-nitropyridines has shown that the nitro group can be selectively substituted by nucleophiles like thiols, leading to the creation of novel fluorescent molecules with large Stokes shifts—a desirable property for optical sensors. nih.gov This demonstrates that both the bromo and nitro groups on the this compound scaffold represent viable and distinct synthetic handles for the rational design of sophisticated chemical probes.

Table 2: Synthetic Strategies for Sensor Development from this compound

Synthetic Handle Reaction Type Purpose Example Product Class
C6-Br Suzuki-Miyaura Coupling Attachment of fluorophore/receptor Biaryl-based fluorescent probes
C6-Br Nucleophilic Substitution Introduction of linking groups Ether- or amine-linked sensors
C2-NO2 Reduction to Amine Creation of an anchor point Schiff base sensors, Amide-linked probes
C2-NO2 Nucleophilic Substitution Direct introduction of signaling unit Thioether-based fluorescent molecules

Utilization in Non-Linear Optics (NLO) Material Development (as a synthetic precursor)

Non-linear optical (NLO) materials are crucial for modern technologies like optical communications and data processing. tcichemicals.com Organic molecules have emerged as highly promising NLO materials due to their fast response times and high efficiencies, which arise from the delocalization of π-electrons. jhuapl.edunih.gov A well-established design principle for NLO molecules is the "push-pull" system, where an electron-donating group (D) and an electron-withdrawing group (A) are connected by a π-conjugated bridge (D-π-A).

This compound is an excellent precursor for D-π-A chromophores. The molecule inherently contains a donor (the C3-ethoxy group) and a powerful acceptor (the C2-nitro group) attached to a π-system (the pyridine ring). The key to unlocking its potential lies in the synthetic modification of the C6-bromo position to extend the π-conjugation, which is known to enhance NLO properties.

The most effective synthetic strategy for this purpose is the Suzuki-Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed reaction allows for the efficient formation of a C-C bond between the C6 position of the pyridine ring and a variety of aryl- or vinyl-boronic acids. By coupling the 6-bromo position with moieties that extend the conjugated path, the D-π-A character of the molecule is significantly amplified. Studies on related poly-substituted bromo-pyridines have demonstrated the feasibility and regioselectivity of such cross-coupling reactions, providing a clear pathway to complex arylpyridine structures. nih.gov The synthesis of push-pull chromophores is a mature field, and the [2+2] cycloaddition-retroelectrocyclization reaction is another powerful method for creating these structures, underscoring the diverse synthetic possibilities. beilstein-journals.orgthieme-connect.de

The resulting elongated push-pull molecules are designed to have large first hyperpolarizability (β), a key measure of second-order NLO activity. The strategic design, guided by both synthesis and computational modeling, allows for the fine-tuning of the optical and electronic properties to create materials tailored for specific NLO applications. unizar.esnih.gov

Future Research Directions and Emerging Paradigms for 6 Bromo 3 Ethoxy 2 Nitropyridine

Development of Catalyst Systems for Highly Chemo- and Regioselective Transformations

The reactivity of the bromo and nitro groups, as well as the pyridine (B92270) core, offers a rich landscape for catalytic functionalization. The development of novel catalyst systems is a paramount future direction. Research will likely gravitate towards catalysts that can selectively activate specific positions on the pyridine ring, allowing for controlled and predictable transformations. This could involve the design of bespoke ligands for transition metal catalysts or the exploration of organocatalysis to achieve high levels of chemo- and regioselectivity in reactions such as cross-coupling, amination, and etherification.

Investigation of Solid-State Chemistry, Polymorphism, and Co-crystallization Potential

The solid-state properties of 6-bromo-3-ethoxy-2-nitropyridine are largely unexplored. A deeper understanding of its crystalline forms, or polymorphs, is crucial for applications where physical properties such as solubility and melting point are critical. Future investigations will likely involve systematic screening for different polymorphic forms and the study of their thermodynamic and kinetic relationships. Furthermore, the potential for co-crystallization with other molecules to modulate its physicochemical properties presents an exciting avenue for research, with potential applications in drug formulation and materials engineering.

Integration of Advanced Computational Modeling for Predictive Synthesis and Reactivity

The integration of computational chemistry is poised to revolutionize the study of this compound. Density functional theory (DFT) and other advanced modeling techniques can be employed to predict its reactivity, elucidate reaction mechanisms, and guide the design of new synthetic routes. By simulating the energetic profiles of different reaction pathways, researchers can identify the most promising conditions for achieving desired transformations, thereby reducing the amount of empirical experimentation required.

Application in Automated Synthesis and High-Throughput Experimentation Platforms

Automated synthesis and high-throughput experimentation (HTE) platforms offer the potential to rapidly explore the chemical space around this compound. By leveraging robotic systems, researchers can perform a large number of reactions in parallel, systematically varying parameters such as catalysts, solvents, and temperatures. This approach will accelerate the discovery of new reactions and the optimization of existing ones, significantly speeding up the development of novel derivatives with desired properties.

Discovery of Unexpected Reactivity Patterns or Novel Reaction Manifolds

While the general reactivity of this compound is understood, there remains the possibility of discovering unexpected reactivity patterns under specific conditions or in the presence of novel reagents. Future research should remain open to serendipitous findings and the exploration of unconventional reaction conditions that could lead to the discovery of entirely new reaction manifolds. This could unlock new synthetic pathways and provide access to previously inaccessible molecular scaffolds.

Assessment of Scalability Challenges and Opportunities for Industrial Production

For this compound to find widespread application, its synthesis must be scalable to an industrial level. Future research will need to address the challenges associated with large-scale production, including process safety, cost-effectiveness, and waste management. This will involve the development of robust and reproducible synthetic protocols that can be implemented in a manufacturing setting. Identifying and overcoming potential bottlenecks in the current synthetic routes will be a key focus of these scalability studies.

Interdisciplinary Research Opportunities Beyond Traditional Organic Synthesis

The strategic placement of functional groups on the pyridine ring of this compound opens up a wide array of possibilities for its use in innovative, cross-disciplinary research.

Medicinal Chemistry and Chemical Biology

The pyridine scaffold is a well-established "privileged structure" in drug discovery, frequently appearing in FDA-approved pharmaceuticals. nih.gov The functional groups of this compound make it a compelling candidate for the development of novel therapeutic agents.

One promising area of investigation is in the design of enzyme inhibitors. For instance, a structurally similar compound, 6-Bromo-2-nitropyridin-3-ol (B1291309), serves as a reagent in the synthesis of bacterial topoisomerase inhibitors. These enzymes are crucial for bacterial DNA replication, and their inhibition can lead to potent antibacterial agents. Given the structural similarities, this compound could be explored as a precursor for new topoisomerase inhibitors.

Furthermore, research into related compounds suggests potential applications in treating metabolic disorders. The analogue 6-Bromo-2-nitropyridin-3-ol has been investigated for its potential to inhibit protein synthesis in the intestine and in the treatment of metabolic syndrome. This indicates that this compound could serve as a scaffold for developing drugs targeting metabolic pathways. The bromine atom at the 6-position is particularly advantageous, as it provides a reactive site for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments to explore structure-activity relationships (SAR).

Materials Science and Functional Dyes

The electronic properties of nitropyridine derivatives suggest their potential use in the development of advanced materials. The presence of both an electron-donating ethoxy group and an electron-withdrawing nitro group on the pyridine ring of this compound can lead to interesting photophysical properties, such as fluorescence.

This compound could serve as a building block for functional dyes with applications in sensing and imaging. By modifying the substituents on the pyridine ring, it may be possible to tune the absorption and emission wavelengths of the resulting molecules. The bromine atom offers a convenient handle for derivatization, enabling the attachment of other chromophores or functional units to create materials with tailored optical or electronic properties.

Computational and Theoretical Chemistry

Computational studies of related pyridine derivatives have provided valuable insights into their chemical reactivity and potential biological activity. researchgate.net Similar in silico investigations of this compound could predict its molecular properties, including its electronic structure, reactivity, and potential binding interactions with biological targets.

Density Functional Theory (DFT) calculations could be employed to understand the molecule's frontier molecular orbitals (HOMO-LUMO) and to predict its reactivity in various chemical transformations. Molecular docking studies could simulate the binding of this compound and its derivatives to the active sites of enzymes, such as bacterial topoisomerase, providing a rational basis for the design of more potent inhibitors. researchgate.net These computational approaches can accelerate the discovery process and reduce the need for extensive experimental screening.

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